1H-Imidazolium, 1-ethyl-2-heptadecyl-3-(2-hydroxyethyl)-, ethyl sulfate (salt)
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Overview
Description
1H-Imidazolium, 1-ethyl-2-heptadecyl-3-(2-hydroxyethyl)-, ethyl sulfate (salt) is a complex organic compound with the molecular formula C24H47N2O.C2H5O4S. This compound is part of the imidazolium family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
The synthesis of 1H-Imidazolium, 1-ethyl-2-heptadecyl-3-(2-hydroxyethyl)-, ethyl sulfate involves several steps. The primary synthetic route includes the alkylation of imidazole with 1-bromoheptadecane, followed by the introduction of an ethyl group and a hydroxyethyl group. The final step involves the reaction with ethyl sulfate to form the desired salt. Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1H-Imidazolium, 1-ethyl-2-heptadecyl-3-(2-hydroxyethyl)-, ethyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or hydroxyethyl groups can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazolium, 1-ethyl-2-heptadecyl-3-(2-hydroxyethyl)-, ethyl sulfate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and alkylation.
Biology: The compound has been studied for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Research has explored its potential as an antifungal and antibacterial agent.
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1-ethyl-2-heptadecyl-3-(2-hydroxyethyl)-, ethyl sulfate involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with various enzymes and proteins, inhibiting their function and leading to antimicrobial effects. The molecular targets include membrane lipids and specific enzymes involved in cellular metabolism .
Comparison with Similar Compounds
1H-Imidazolium, 1-ethyl-2-heptadecyl-3-(2-hydroxyethyl)-, ethyl sulfate can be compared with other imidazolium-based compounds:
1H-Imidazolium, 1-butyl-3-methyl-, chloride: This compound has similar antimicrobial properties but differs in its alkyl chain length and counterion.
1H-Imidazolium, 1-hexyl-3-methyl-, bromide: Another similar compound with variations in alkyl chain length and counterion, affecting its solubility and reactivity.
1H-Imidazolium, 1-octyl-3-methyl-, tetrafluoroborate: This compound is used in ionic liquids and has different physical and chemical properties due to its unique counterion.
Properties
CAS No. |
38550-83-3 |
---|---|
Molecular Formula |
C26H52N2O5S |
Molecular Weight |
504.8 g/mol |
IUPAC Name |
2-(3-ethyl-2-heptadecylimidazol-1-ium-1-yl)ethanol;ethyl sulfate |
InChI |
InChI=1S/C24H47N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25(4-2)20-21-26(24)22-23-27;1-2-6-7(3,4)5/h20-21,27H,3-19,22-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
RCOQNIIBBJZSAM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=[N+](C=CN1CC)CCO.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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